molecular formula C13H11N3O B1373987 5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile CAS No. 1304228-31-6

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile

Cat. No.: B1373987
CAS No.: 1304228-31-6
M. Wt: 225.25 g/mol
InChI Key: FQMDDRAHCJSNRT-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile, a similar compound, are provided . It is a powder with a molecular weight of 225.25 . The storage temperature is room temperature .

Scientific Research Applications

1. Cyclotrimerization Inhibition and Mechanism Insight

  • The compound has been studied for its role in inhibiting the cyclotrimerization of benzonitrile. It demonstrates the ability to form stable molecular structures that limit cyclotrimerization, providing insights into the mechanism of the cyclotrimerization process (Davies et al., 1997).

2. Synthesis of 5-Substituted Derivatives

  • Research has explored the conversion of 2-aminopyridines into 5-substituted derivatives using this compound. This process is important for the synthesis of various chemically significant 5-substituted 2-aminopyridines (Katritzky et al., 1995).

3. Novel Synthesis Methods

  • Studies have described novel synthesis methods involving this compound, leading to the creation of structurally unique and potentially biologically active benzonitriles (Rao et al., 2014).

4. Inhibitory Properties and Anti-inflammatory Activity

  • The compound has been evaluated for its xanthine oxidase inhibitory properties and anti-inflammatory activity, indicating potential therapeutic applications (Smelcerovic et al., 2015).

5. Role in Synthesis of Pyridines and Pyrimidines

  • Research on the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol highlights its utility in the synthesis of diverse pyridine and pyrimidine derivatives (Shablykin et al., 2010).

Safety and Hazards

The safety information for 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile, a similar compound, is provided . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-amino-2-(5-methylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-2-5-13(16-8-9)17-12-4-3-11(15)6-10(12)7-14/h2-6,8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDDRAHCJSNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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